9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely to have applications in medicinal chemistry, particularly in the development of anti-inflammatory or immunosuppressive drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid typically involves multiple steps, starting from a suitable steroid precursor. Common steps may include:
Fluorination: Introduction of the fluorine atom at the 9th position.
Hydroxylation: Introduction of the hydroxyl group at the 11beta position.
Methylation: Introduction of the methyl group at the 16beta position.
Oxidation: Formation of the 3-oxo group.
Formation of the triene structure: Introduction of double bonds at the 1,4, and 17(20) positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, specific solvents, and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the oxo group or double bonds.
Substitution: Halogenation or other substitution reactions could modify the fluorine or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other steroid derivatives.
Study of Reaction Mechanisms: Understanding the reactivity and stability of fluorinated steroids.
Biology
Receptor Binding Studies: Investigating binding affinity to steroid receptors.
Metabolic Pathways: Studying the metabolism and biotransformation of fluorinated steroids.
Medicine
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Immunosuppressive Agents: Possible applications in treating autoimmune diseases.
Industry
Pharmaceutical Manufacturing: Used in the production of steroid-based medications.
Agriculture: Potential use in veterinary medicine or as growth promoters.
Mechanism of Action
The mechanism of action for 9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid would likely involve binding to specific steroid receptors in the body. This binding can modulate gene expression and protein synthesis, leading to anti-inflammatory or immunosuppressive effects. The fluorine atom may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory effects.
Prednisolone: Another synthetic steroid used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Similar in structure and function, used in various inflammatory conditions.
Uniqueness
9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid is unique due to its specific fluorination and methylation patterns, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other steroids.
Properties
CAS No. |
2412496-00-3 |
---|---|
Molecular Formula |
C22H27FO4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]acetic acid |
InChI |
InChI=1S/C22H27FO4/c1-12-8-17-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(25)11-20(17,2)16(12)10-19(26)27/h6-7,9-10,12,15,17-18,25H,4-5,8,11H2,1-3H3,(H,26,27)/b16-10+/t12-,15-,17-,18-,20+,21-,22-/m0/s1 |
InChI Key |
FYDLRSCAKMBCGV-MFDZNXEESA-N |
Isomeric SMILES |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C/C(=O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=CC(=O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.